molecular formula C8H10Cl2N2 B13044783 1-(2,5-Dichlorophenyl)ethane-1,2-diamine

1-(2,5-Dichlorophenyl)ethane-1,2-diamine

Cat. No.: B13044783
M. Wt: 205.08 g/mol
InChI Key: VZBYMKAPTGANCR-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)ethane-1,2-diamine is a chemical compound with the molecular formula C8H10Cl2N2 and a molecular weight of 205.0844 g/mol . This compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2,5-Dichlorophenyl)ethane-1,2-diamine can be achieved through several methods. One common approach involves the electrocatalytic 1,2-diamination of alkenes. This method uses an organic redox catalyst and electricity, eliminating the need for transition metal catalysts and oxidizing reagents . The reaction conditions are mild and compatible with a variety of substrates, making it a scalable and environmentally friendly method.

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)ethane-1,2-diamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Dichlorophenyl)ethane-1,2-diamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)ethane-1,2-diamine can be compared with other similar compounds, such as ethane-1,2-diamine derivatives. These compounds share a common ethane-1,2-diamine backbone but differ in their substituents, leading to variations in their chemical and biological properties . The presence of chlorine atoms in this compound makes it unique and imparts specific reactivity and interactions that are not observed in other derivatives.

Similar Compounds

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10Cl2N2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2

InChI Key

VZBYMKAPTGANCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CN)N)Cl

Origin of Product

United States

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